molecular formula C12H20Br2N4S2 B1663030 1,3-PBIT dihydrobromide

1,3-PBIT dihydrobromide

Cat. No.: B1663030
M. Wt: 444.3 g/mol
InChI Key: WCXGFTJSDASEPR-UHFFFAOYSA-N
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Description

1,3-Phenylene-bis(1,2-ethanediyl)bis-isothiourea dihydrobromide is a potent inhibitor of inducible nitric oxide synthase (iNOS). It is known for its high selectivity and effectiveness in inhibiting iNOS compared to endothelial nitric oxide synthase (eNOS) and neuronal nitric oxide synthase (nNOS). The compound has a molecular formula of C12H18N4S2 • 2HBr and a molecular weight of 444.2 .

Mechanism of Action

Target of Action

1,3-PBIT dihydrobromide is a potent and selective inhibitor of inducible Nitric Oxide Synthase (iNOS) . iNOS is one of the three isoforms of Nitric Oxide Synthase (NOS), the others being neuronal NOS (nNOS) and endothelial NOS (eNOS) . These enzymes are responsible for the synthesis of nitric oxide (NO), a free radical gas involved in various physiological processes such as blood pressure homeostasis, platelet aggregation, neurotransmission, and immunological defense mechanisms .

Mode of Action

This compound interacts with iNOS by inhibiting its activity. It has a Ki value of 47 nM for iNOS, indicating a high affinity for this enzyme . In comparison, its Ki values for eNOS and nNOS are 9 μM and 0.25 μM, respectively, demonstrating its selectivity for iNOS .

Biochemical Pathways

By inhibiting iNOS, this compound reduces the production of NO . This can affect various biochemical pathways where NO plays a crucial role, such as those involved in blood pressure regulation, platelet aggregation, neurotransmission, and immune responses .

Pharmacokinetics

It is noted that its inhibition in whole cells is greatly diminished, presumably due to poor membrane permeability .

Result of Action

The inhibition of iNOS by this compound leads to a decrease in NO production . This can have various molecular and cellular effects, depending on the specific physiological context. For example, in a study involving conscious male Sprague-Dawley rats, this compound inhibited endotoxin-induced decrease in Mean Arterial Pressure (MAP), renal CYP 4A1/A3 protein level and CYP 4A activity, and increase in systemic and renal nitrite production .

Action Environment

Factors such as the presence of endotoxins and the permeability of cellular membranes can potentially influence its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Phenylene-bis(1,2-ethanediyl)bis-isothiourea dihydrobromide involves the reaction of 1,3-phenylenediamine with ethylene isothiocyanate under controlled conditions. The reaction typically proceeds in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of 1,3-Phenylene-bis(1,2-ethanediyl)bis-isothiourea dihydrobromide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The final product is typically obtained as a crystalline solid and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

1,3-Phenylene-bis(1,2-ethanediyl)bis-isothiourea dihydrobromide primarily undergoes substitution reactions due to the presence of reactive isothiourea groups. These reactions can be facilitated by various nucleophiles, leading to the formation of substituted derivatives .

Common Reagents and Conditions

Common reagents used in the reactions of 1,3-Phenylene-bis(1,2-ethanediyl)bis-isothiourea dihydrobromide include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile, under mild to moderate temperatures .

Major Products Formed

The major products formed from the reactions of 1,3-Phenylene-bis(1,2-ethanediyl)bis-isothiourea dihydrobromide are substituted isothiourea derivatives. These products retain the core structure of the parent compound but with various functional groups attached, depending on the nucleophile used .

Properties

IUPAC Name

2-[3-(2-carbamimidoylsulfanylethyl)phenyl]ethyl carbamimidothioate;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4S2.2BrH/c13-11(14)17-6-4-9-2-1-3-10(8-9)5-7-18-12(15)16;;/h1-3,8H,4-7H2,(H3,13,14)(H3,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXGFTJSDASEPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CCSC(=N)N)CCSC(=N)N.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Br2N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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